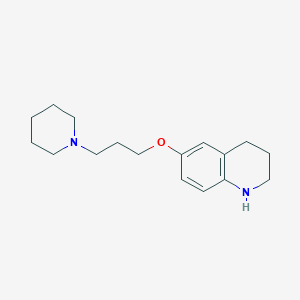
6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline”, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Transporter-Mediated Excretion
Research on related compounds, such as YM758, has focused on identifying human metabolites and investigating the role of transporter-mediated renal and hepatic excretion. The study found that YM758 metabolites, including a derivative closely related to "6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline," are major constituents in urine and plasma, suggesting significant roles for transporters in their elimination. This highlights the compound's metabolic pathways and the importance of transporters in drug disposition (Umehara et al., 2009).
Synthesis and Biological Evaluation
Another line of research involves the synthesis of new compounds with the tetrahydroquinoline core and evaluating their biological activities. For instance, a hybrid of ibuprofen and 1,2,3,4-tetrahydroisoquinoline was synthesized and screened for various activities, including antioxidant and anti-inflammatory effects. This underscores the versatility of the tetrahydroquinoline scaffold in drug development (Manolov et al., 2022).
Anticonvulsant Potential
The development of new anticonvulsants has led to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines to explore their structure-activity relationships. One derivative showed high activity comparable to known anticonvulsants, indicating the potential of tetrahydroquinoline derivatives in treating seizures (Gitto et al., 2006).
Antimicrobial and Antimalarial Activities
A novel series of polyhydroquinoline scaffolds derived from tetrahydroquinoline was synthesized and evaluated for antibacterial, antitubercular, and antimalarial activities. Some compounds exhibited excellent antimalarial potency, demonstrating the therapeutic potential of tetrahydroquinoline derivatives in infectious disease management (Karad et al., 2015).
Opioid Receptor Antagonism
Tetrahydroisoquinoline derivatives have been investigated for their opioid receptor antagonism, providing insights into the development of novel treatments for opioid addiction and overdose. N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines were found to be opioid receptor pure antagonists, highlighting the pharmacological importance of tetrahydroquinoline structures in targeting opioid receptors (Carroll et al., 2005).
Eigenschaften
IUPAC Name |
6-(3-piperidin-1-ylpropoxy)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-10-19(11-3-1)12-5-13-20-16-7-8-17-15(14-16)6-4-9-18-17/h7-8,14,18H,1-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRSNEKBYDXJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)NCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2934903.png)
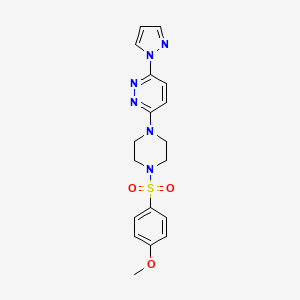
![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)

![3-[[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2934908.png)
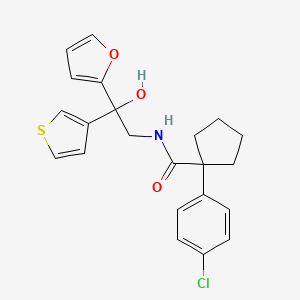
![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)
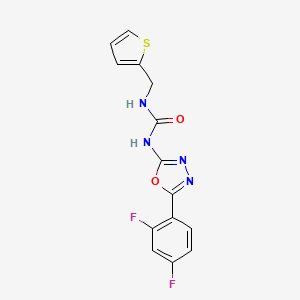
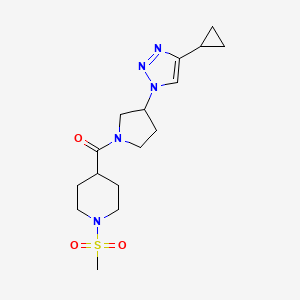

![7-Chloro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2934921.png)
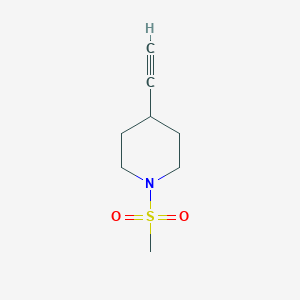
![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)
